molecular formula C9H20O3Si B098004 Cyclohexyltrimethoxysilane CAS No. 17865-54-2

Cyclohexyltrimethoxysilane

Cat. No.: B098004
CAS No.: 17865-54-2
M. Wt: 204.34 g/mol
InChI Key: MEWFSXFFGFDHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyltrimethoxysilane is an organosilicon compound with the chemical formula C₉H₂₀O₃Si. It is a colorless to almost colorless liquid that is used in various industrial and scientific applications. This compound is known for its ability to act as a coupling agent, which helps in bonding organic materials to inorganic surfaces.

Mechanism of Action

Target of Action

Cyclohexyltrimethoxysilane (CHTMS) is primarily used as a precursor in the synthesis of oligosilsesquioxanes . These oligomers are used as organic-inorganic fillers in various applications . The primary targets of CHTMS are therefore the reactants and catalysts involved in the synthesis of these oligomers.

Mode of Action

The mode of action of CHTMS involves its reaction with water in a process known as hydrolysis-condensation . This reaction, catalyzed by an acid or base, results in the formation of oligosilsesquioxanes . The resulting oligomers can then interact with other materials, such as poly(methyl methacrylate) (PMMA), to form composites with improved thermal and mechanical properties .

Biochemical Pathways

The hydrolysis-condensation reaction that it undergoes is a common process in this field, leading to the formation of a variety of siloxane-based materials .

Pharmacokinetics

Its behavior in solution can be analyzed using techniques such as high-performance liquid chromatography (hplc) . This can provide information on its solubility, stability, and reactivity, which are crucial for its use in the synthesis of oligosilsesquioxanes .

Result of Action

The primary result of CHTMS’s action is the formation of oligosilsesquioxanes . These oligomers can be used as fillers in organic-inorganic composites, improving their thermal and mechanical properties . The specific properties of the resulting material can vary depending on the conditions of the synthesis and the other components of the composite .

Action Environment

The action of CHTMS is influenced by several environmental factors. The pH of the solution, for example, can affect the rate and extent of the hydrolysis-condensation reaction . The temperature and solvent used can also have significant effects on the reaction . Furthermore, the presence of other reactants or additives can influence the structure and properties of the resulting oligosilsesquioxanes .

Preparation Methods

Cyclohexyltrimethoxysilane can be synthesized through several methods. One common method involves the reaction of cyclohexyltrichlorosilane with methanol in the presence of a base such as pyridine. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process . The general reaction is as follows:

[ \text{Cyclohexyltrichlorosilane} + 3 \text{Methanol} \rightarrow \text{this compound} + 3 \text{Hydrochloric Acid} ]

Industrial production methods often involve the hydrolysis and condensation of alkoxysilanes under controlled conditions. This process can be catalyzed by acids or bases and is carried out under a nitrogen atmosphere to ensure the stability of the product .

Chemical Reactions Analysis

Cyclohexyltrimethoxysilane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, methanol, and various acids or bases. The major products formed from these reactions are silanols and siloxanes.

Scientific Research Applications

Cyclohexyltrimethoxysilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cyclohexyltrimethoxysilane can be compared with other alkoxysilanes such as methyltrimethoxysilane and phenyltrimethoxysilane. While all these compounds can form siloxane bonds, this compound is unique due to its cyclohexyl group, which provides different steric and electronic properties. This makes it particularly useful in applications where a more rigid or bulky substituent is required .

Similar Compounds

  • Methyltrimethoxysilane
  • Phenyltrimethoxysilane
  • Ethyltrimethoxysilane

This compound stands out due to its unique combination of properties, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

cyclohexyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWFSXFFGFDHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1CCCCC1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451277
Record name Cyclohexyltrimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17865-54-2
Record name Cyclohexyltrimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17865-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyltrimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyltrimethoxysilane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cyclohexyltrimethoxysilane
Reactant of Route 3
Cyclohexyltrimethoxysilane
Reactant of Route 4
Cyclohexyltrimethoxysilane
Reactant of Route 5
Cyclohexyltrimethoxysilane
Reactant of Route 6
Cyclohexyltrimethoxysilane
Customer
Q & A

Q1: How does Cyclohexyltrimethoxysilane interact with surfaces like glass fibers and what happens to this interaction in water?

A1: this compound (CHTMS) forms a strong bond with glass fibers through a process called hydrolysis and condensation. The methoxy groups (–OCH3) of CHTMS react with hydroxyl groups (–OH) present on the glass surface, releasing methanol and forming siloxane bonds (Si–O–Si). This creates a durable organic-inorganic interface. []

Q2: How does the incorporation of this compound impact the high-temperature friction properties of organosilica networks?

A2: Organosilica networks containing CHTMS exhibit promising high-temperature lubrication properties. When incorporated into these networks, CHTMS contributes to a reduction in friction coefficient, particularly at elevated temperatures. Studies have shown that materials derived from CHTMS start to soften above 120°C, leading to significantly reduced friction coefficients, reaching values as low as 0.01. This surpasses the performance of even commonly used solid lubricants like graphite. [] The cyclohexyl group in CHTMS likely plays a crucial role in this behavior, providing flexibility and facilitating movement within the material at high temperatures.

Q3: Are there any alternative organosilica precursors with comparable or superior performance to this compound in high-temperature lubrication applications?

A3: Research suggests that Phenyltrimethoxysilane (PTMS) exhibits comparable, and in some cases, superior performance to CHTMS in high-temperature lubrication applications. [] Similar to CHTMS, materials derived from PTMS also demonstrate softening behavior above 120°C and achieve similarly low friction coefficients (around 0.01). [] This suggests that the phenyl group in PTMS might offer similar or even enhanced flexibility and mobility at high temperatures compared to the cyclohexyl group in CHTMS. Further investigations into the specific structural features and their influence on high-temperature lubrication properties could provide valuable insights for designing even more effective solid lubricants.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.